molecular formula C13H11N3O2S B15214308 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one CAS No. 821782-78-9

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B15214308
CAS No.: 821782-78-9
M. Wt: 273.31 g/mol
InChI Key: NDWBGDABMGFUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring, a pyrimidine ring, and a hydroxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one typically involves the reaction of 4-hydroxybenzaldehyde, pyrimidine-2-amine, and thioglycolic acid. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The general reaction scheme is as follows:

    Step 1: Condensation of 4-hydroxybenzaldehyde with pyrimidine-2-amine to form an imine intermediate.

    Step 2: Cyclization of the imine intermediate with thioglycolic acid to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory synthesis process to scale up the production. This would include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative.

    Reduction: The thiazolidinone ring can be reduced to form a thiazolidine derivative.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride and alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound has shown potential as an anti-inflammatory, antimicrobial, and anticancer agent. It is being studied for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as conducting polymers and organic semiconductors.

    Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death) of cancer cells. The hydroxyphenyl group can also interact with reactive oxygen species, contributing to its antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenyl)-3-(pyridin-2-yl)thiazolidin-4-one: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(4-Hydroxyphenyl)-3-(pyrimidin-4-yl)thiazolidin-4-one: Similar structure but with the pyrimidine ring attached at a different position.

    2-(4-Hydroxyphenyl)-3-(quinolin-2-yl)thiazolidin-4-one: Similar structure but with a quinoline ring instead of a pyrimidine ring.

Uniqueness

2-(4-Hydroxyphenyl)-3-(pyrimidin-2-yl)thiazolidin-4-one is unique due to the specific arrangement of its functional groups, which can influence its biological activity and chemical reactivity

Properties

CAS No.

821782-78-9

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H11N3O2S/c17-10-4-2-9(3-5-10)12-16(11(18)8-19-12)13-14-6-1-7-15-13/h1-7,12,17H,8H2

InChI Key

NDWBGDABMGFUOL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=C(C=C2)O)C3=NC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.